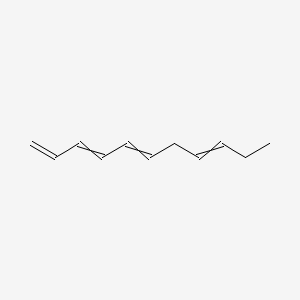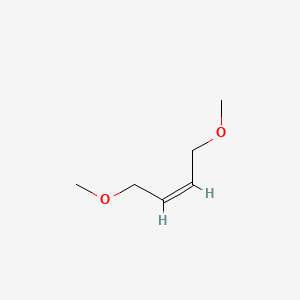
(Z)-1,4-dimethoxybut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,4-Dimethoxybut-2-ene is an organic compound characterized by the presence of a double bond between the second and third carbon atoms, with methoxy groups attached to the first and fourth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-dimethoxybut-2-ene typically involves the reaction of 1,4-dibromobutane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methoxy groups. The reaction conditions usually involve refluxing the mixture to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1,4-Dimethoxybut-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as hydrobromic acid (HBr) can be used to replace methoxy groups with bromine atoms.
Major Products Formed
Oxidation: Formation of 1,4-dimethoxybutane-2,3-dione.
Reduction: Formation of 1,4-dimethoxybutane.
Substitution: Formation of 1,4-dibromobut-2-ene.
Wissenschaftliche Forschungsanwendungen
(Z)-1,4-Dimethoxybut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which (Z)-1,4-dimethoxybut-2-ene exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The double bond in the compound also allows for potential reactions with nucleophiles and electrophiles, facilitating its role in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1,4-Dimethoxybut-2-ene: The trans isomer of (Z)-1,4-dimethoxybut-2-ene, with different spatial arrangement of the methoxy groups.
1,4-Dimethoxybutane: A saturated derivative without the double bond.
1,4-Dibromobut-2-ene: A compound where the methoxy groups are replaced by bromine atoms.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The presence of both methoxy groups and a double bond provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(Z)-1,4-dimethoxybut-2-ene |
InChI |
InChI=1S/C6H12O2/c1-7-5-3-4-6-8-2/h3-4H,5-6H2,1-2H3/b4-3- |
InChI-Schlüssel |
RXNMLQHZBCJMBA-ARJAWSKDSA-N |
Isomerische SMILES |
COC/C=C\COC |
Kanonische SMILES |
COCC=CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


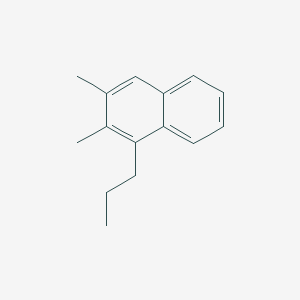
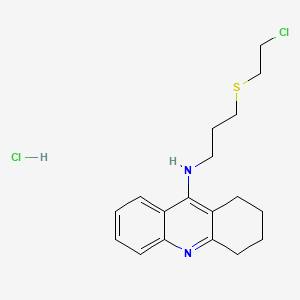
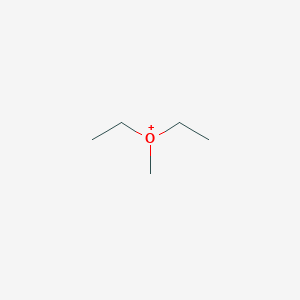
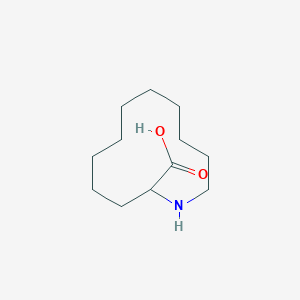
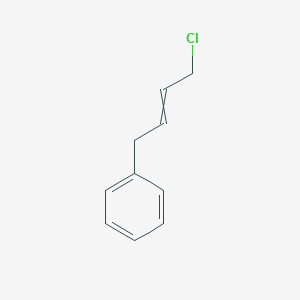
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
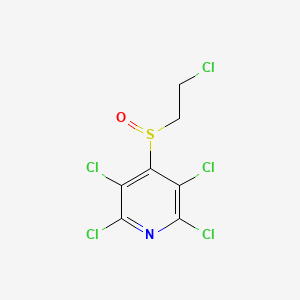
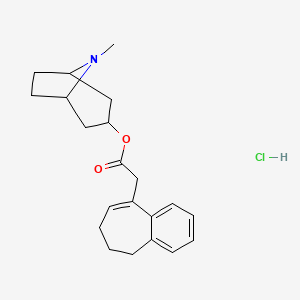
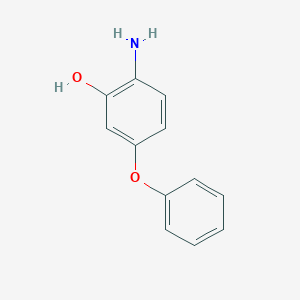
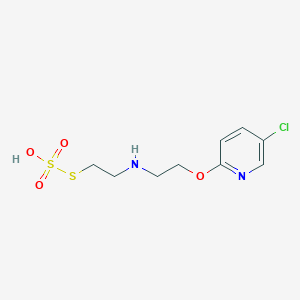
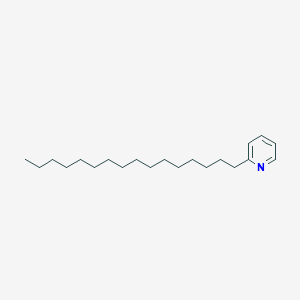
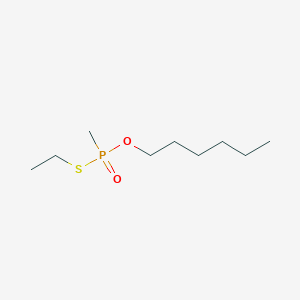
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
